molecular formula C16H27ClN2O2 B13750477 p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride CAS No. 78329-78-9

p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride

Cat. No.: B13750477
CAS No.: 78329-78-9
M. Wt: 314.8 g/mol
InChI Key: PFTWLDBHMWDKOP-UHFFFAOYSA-N
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Description

p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride: is a chemical compound known for its applications in various fields, including medicine and industry. It is an ester derivative of p-aminobenzoic acid, which is a well-known compound in the pharmaceutical industry. This compound is often used as a local anesthetic and has various other applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride typically involves the esterification of p-aminobenzoic acid with 5-(diethylamino)-2-pentanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology: In biological research, it is used to study the effects of local anesthetics on cellular processes. Its ability to block nerve signals makes it a valuable tool in neurobiology .

Medicine: Medically, it is primarily used as a local anesthetic. It is effective in numbing specific areas of the body, making it useful in minor surgical procedures and dental work .

Industry: In the industrial sector, it is used in the formulation of various products, including cosmetics and topical medications.

Mechanism of Action

The compound exerts its effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of this compound lies in its specific ester structure, which provides a balance between potency and duration of action. This makes it particularly useful in applications where a moderate duration of anesthesia is required .

Properties

78329-78-9

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

4-(4-aminobenzoyl)oxypentyl-diethylazanium;chloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-4-18(5-2)12-6-7-13(3)20-16(19)14-8-10-15(17)11-9-14;/h8-11,13H,4-7,12,17H2,1-3H3;1H

InChI Key

PFTWLDBHMWDKOP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCC(C)OC(=O)C1=CC=C(C=C1)N.[Cl-]

Origin of Product

United States

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